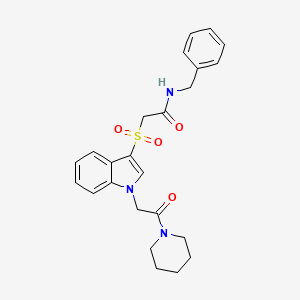
(3-Methylpiperidin-4-yl)-phenylmethanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Methylpiperidin-4-yl)-phenylmethanone;hydrochloride” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of piperidine-containing compounds is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .Chemical Reactions Analysis
Piperidines undergo various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial in the synthesis of biologically active piperidines .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
The piperidine cycle is a common structural motif in pharmaceuticals. Its derivatives play a crucial role in drug design and development. Researchers have explored various synthetic methods for substituted piperidines, which serve as building blocks for drug molecules. These compounds find applications in several therapeutic areas, including:
- Anticancer Agents : Some piperidine derivatives exhibit promising anticancer activity .
- Antihypertensive Drugs : Certain piperidines have been investigated for their ability to regulate blood pressure .
- Antimicrobial Agents : Piperidine-based compounds show potential as antimicrobial agents .
Neuropharmacology
Piperidine derivatives can modulate neurotransmitter systems, making them relevant in neuropharmacology:
- Antipsychotic Agents : Some piperidines act as dopamine receptor antagonists and are used in antipsychotic medications .
- Analgesics : Piperidine-based compounds may have analgesic properties .
- Anti-Alzheimer’s Agents : Research has investigated piperidines for their potential in Alzheimer’s disease therapy .
Bioorganic Chemistry
Piperidine-containing compounds are essential in bioorganic chemistry:
- Enzymes and Alkaloids : Naturally occurring substances such as alkaloids, enzymes, and polypeptides often contain the piperidine core .
- Vitamins : Pyridoxine (vitamin B6) and niacin (vitamin B3) are pyridine derivatives .
Monoamine Releasing Agents
Specifically, 4-benzylpiperidine acts as a monoamine releasing agent, with selectivity for dopamine release over serotonin. It is most efficacious as a releaser of norepinephrine .
Safety and Hazards
Orientations Futures
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the future directions of research on “(3-Methylpiperidin-4-yl)-phenylmethanone;hydrochloride” and similar compounds could involve further exploration of their therapeutic applications .
Propriétés
IUPAC Name |
(3-methylpiperidin-4-yl)-phenylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-10-9-14-8-7-12(10)13(15)11-5-3-2-4-6-11;/h2-6,10,12,14H,7-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZQVCZYDWIQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1C(=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl}-2-cyano-3-phenylprop-2-enamide](/img/structure/B2762169.png)
![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]-2-oxoethanone](/img/structure/B2762171.png)
![3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid](/img/structure/B2762172.png)
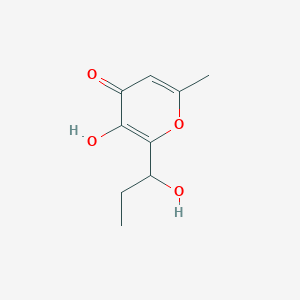
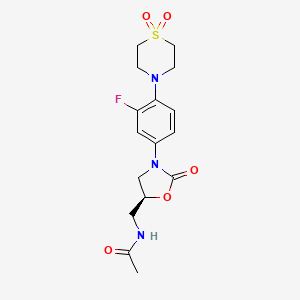
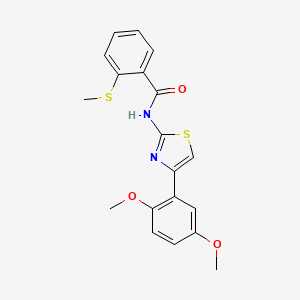
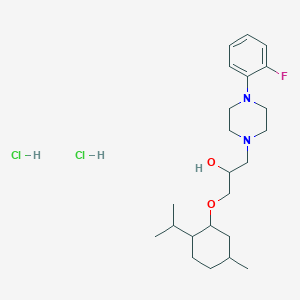
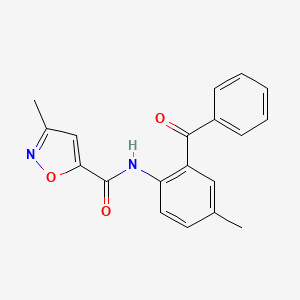
![N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2762186.png)
![Diethyl 5-[[2-[[4-(4-fluorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2762188.png)

![2-(Isopropylsulfanyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2762190.png)
